(2-溴-2-甲基丙基)苯

描述

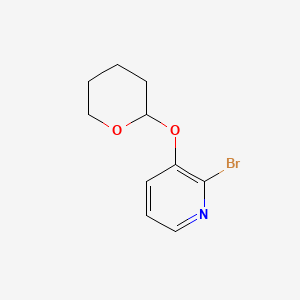

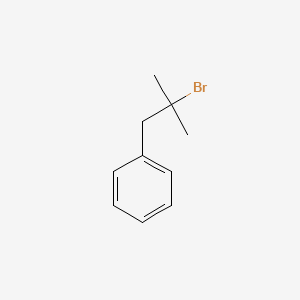

The compound "(2-Bromo-2-methylpropyl)benzene" is a brominated organic molecule that is structurally related to benzene, with a 2-bromo-2-methylpropyl group attached to the benzene ring. This structure suggests that the compound could be of interest in various chemical synthesis processes and might exhibit unique physical and chemical properties due to the presence of the bromine atom and the branched alkyl chain.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be complex, involving multiple steps and various reagents. For instance, the total synthesis of a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was achieved starting from a brominated methoxyphenyl methanol in five steps with an overall yield of 34% . Another study reported the synthesis of a sterically hindered aryl bromide, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, indicating the possibility of synthesizing bulky brominated benzene derivatives . Additionally, the Friedel–Crafts alkylation method has been used to synthesize related compounds, such as 1-X-2-methyl-3,3-diphenylpropane (X=Cl, Br), demonstrating the versatility of brominated alkyl groups in organic synthesis .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 2-(N,N-dimethylaminomethylene) derivative was determined by X-ray crystallographic analysis . The study of the crystal structures of various bromo- and bromomethyl-substituted benzenes revealed diverse packing motifs and interactions, such as Br···Br and C–Br···π, which are crucial for understanding the molecular arrangement in the solid state .

Chemical Reactions Analysis

Brominated benzene derivatives can participate in a variety of chemical reactions. The presence of a bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution reactions. For instance, the conversion of an aryl bromide to the corresponding aryllithium compound has been reported, which is a key step in many synthetic routes . The reactivity of brominated compounds with active methylene groups has also been explored, leading to the formation of new heterocyclic compounds such as benzo-1,3(2H)-diselenoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of the bromine atom and the substituents attached to the benzene ring. NMR spectroscopy can provide insights into the presence of rotational isomers and the dynamics of these molecules at different temperatures . The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene included NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations, to understand the properties of the compound . The crystal structure of a Schiff base compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, was determined, and its antibacterial activities were evaluated, indicating the potential application of brominated benzene derivatives in medicinal chemistry .

科学研究应用

苯基烷基化

在一项探索现代弗里德尔-克拉夫茨化学的研究中,使用1,2-二溴-3-氯-2-甲基丙烷对苯进行烷基化,产生各种烷基化产物。这项研究表明了(2-溴-2-甲基丙基)苯在化学合成中的作用,特别是在二苯基丁烷和2-甲基-1-苯基茚的形成中(H. Albar, A. Khalaf, & S. Bahaffi, 1997)。

胆甾玻璃液晶

一项关于胆甾玻璃液晶的研究使用了(2-溴-2-甲基丙基)苯衍生物合成新材料。这些材料表现出相变温度和抗结晶稳定性等性质,使它们成为材料科学中各种应用的潜在候选(Chunki Kim, K. Marshall, J. U. Wallace, J. Ou, & Shaw H. Chen, 2008)。

有机磷化合物

(2-溴-2-甲基丙基)苯被用于有机磷化合物的制备。该研究调查了这些化合物中的化学位移,有助于理解有机磷化学及其应用(Kozo Toyota, Y. Matsushita, N. Shinohara, & M. Yoshifuji, 2001)。

溴功能化苯的合成

一个研究项目开发了从双(三甲基硅基)苯开始,合成溴、硼基和锡基功能化苯的高效方法。该研究突出了(2-溴-2-甲基丙基)苯衍生物在为各种化学合成创造有用中间体中的作用(Christian Reus, Nai‐Wei Liu, M. Bolte, H. Lerner, & M. Wagner, 2012)。

金属化反应

在一项关于溴(烷基硫)苯金属化反应的研究中,使用了(2-溴-2-甲基丙基)苯衍生物来探索这些反应中的区域化学性质。该研究提供了有机化学金属化反应互补性质的见解(M. Cabiddu, S. Cabiddu, Enzo Cadoni, S. D. Montis, C. Fattuoni, & S. Melis, 2004)。

作用机制

Target of Action

(2-Bromo-2-methylpropyl)benzene, also known as 2-methyl-1-phenyl-2-propyl bromide , is an organic compoundSimilar compounds, such as tert-butyl bromide, have been used to study the massive deadenylation of adenine based-nucleosides .

Mode of Action

Brominated compounds like this often undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that brominated compounds can cause significant changes in gene expression and biochemical pathways . For example, tert-butyl bromide has been shown to cause massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .

Result of Action

For example, tert-butyl bromide has been shown to cause massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .

未来方向

属性

IUPAC Name |

(2-bromo-2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRKIDBKYOGRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513496 | |

| Record name | (2-Bromo-2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-2-methylpropyl)benzene | |

CAS RN |

23264-13-3 | |

| Record name | (2-Bromo-2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

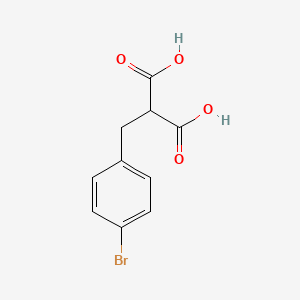

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)